![molecular formula C25H33N3O2 B5503182 N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine and morpholine derivatives are synthesized through various chemical reactions, focusing on enhancing their pharmacological activities. The synthesis often involves the introduction of bulky moieties, alkyl or phenyl groups, to improve activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a similar class of compounds, were synthesized and showed significant anti-acetylcholinesterase activity, indicating the importance of structural modifications in enhancing biological activities (Sugimoto et al., 1990).

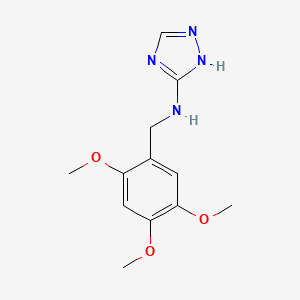

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their biological activity. Studies have shown that the introduction of specific groups at particular positions can dramatically enhance their effectiveness. For instance, the addition of a phenyl group on the nitrogen atom of the amide moieties in certain piperidine derivatives resulted in enhanced anti-acetylcholinesterase activity, highlighting the significance of molecular structure in determining the compound's pharmacological profile (Sugimoto et al., 1992).

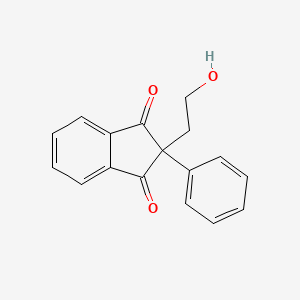

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acetylation, alkylation, and cyclization, to achieve the desired chemical structures. The chemical properties, such as reactivity and stability, are influenced by the substituents and the core structure of the compound. The synthesis and evaluation of related compounds, such as 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, demonstrate the intricate chemical reactions involved in producing such compounds with high purity and specific activities (Brown-Proctor et al., 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their pharmacological application. These properties affect the compound's bioavailability and stability, which are essential for its effectiveness as a therapeutic agent. The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety illustrate the importance of physical properties in the development of new therapeutic agents (Bhat et al., 2018).

Wissenschaftliche Forschungsanwendungen

Prokinetic Agent in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, demonstrates the therapeutic use as a prokinetic agent in gastrointestinal motility disorders. Its mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. This specificity makes cisapride a candidate for improving healing rates and symptoms in patients with conditions such as reflux oesophagitis and non-ulcer dyspepsia, and for accelerating gastric emptying in gastroparesis. Limited data suggest benefits in chronic constipation due to underlying motility disorders (McCallum et al., 2012; Wiseman & Faulds, 2012).

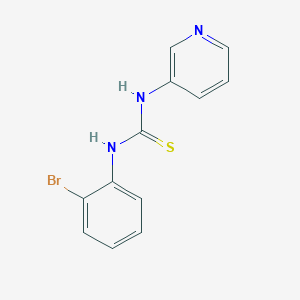

Antifungal and Antimicrobial Properties

Compounds from Piper species, including those structurally related to N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide, have been documented for their antifungal activities. These include a variety of chemical structures like amides, flavonoids, and lignans, which could be leads for pharmaceutical or agricultural fungicide development (Xu & Li, 2011).

Pharmacological Attributes and Synthetic Approaches

Research on benzosuberone skeleton, sharing some structural similarity, highlights its broad-spectrum effect in medicinal chemistry. Various derivatives exhibit a range of biological actions, including anti-cancer, antibacterial, and anti-inflammatory properties. Specifically, compounds containing the piperazine and morpholine rings have shown antimicrobial potential, indicating the scope for developing novel medications using these pharmacophores (Bukhari, 2022).

Chemokine CCR3 Receptor Antagonists

Studies on small molecule antagonists for chemokine CCR3 receptors, which play a role in allergic diseases such as asthma and atopic dermatitis, highlight the significance of (bi)piperidine and piperazine derivatives. These chemical classes, including morpholinyl derivatives, have been explored for their high affinity and potential in effectively inhibiting CCR3-mediated actions, showcasing a valuable approach for treating these diseases (Willems & IJzerman, 2009).

Wirkmechanismus

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its combination of a piperidine ring, a morpholine ring, and phenyl and ethyl groups, could potentially be of interest in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-19-4-3-13-28(18-19)24-9-5-21(6-10-24)20(2)26-25(29)22-7-11-23(12-8-22)27-14-16-30-17-15-27/h5-12,19-20H,3-4,13-18H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQVKUHWZHROQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)